Methyl 2-fluorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluorobenzene-1-sulfonate is an organic compound with the molecular formula C7H7FO3S. It is a derivative of benzene, where a fluorine atom is attached to the second carbon of the benzene ring, and a sulfonate group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluorobenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure higher yields and better control over reaction conditions. These methods often utilize advanced techniques such as continuous-flow diazotization and electrophilic aromatic substitution .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonate group with other electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of this compound.
Nucleophilic Substitution: Products include hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 2-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluorobenzene-1-sulfonate involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to undergo various transformations. The fluorine atom’s electronegativity also influences the reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzene-1-sulfonate
- Methyl 2-bromobenzene-1-sulfonate
- Methyl 2-iodobenzene-1-sulfonate
Uniqueness
Methyl 2-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atom’s high electronegativity and small size make it a valuable component in various chemical reactions and applications .
Properties
Molecular Formula |
C7H7FO3S |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-fluorobenzenesulfonate |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI Key |
VEONLVIEEMDFIM-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.